molecular formula C17H18O2 B3821728 2-methyl-5-(2-naphthyl)-3-hexyne-2,5-diol

2-methyl-5-(2-naphthyl)-3-hexyne-2,5-diol

Cat. No.: B3821728
M. Wt: 254.32 g/mol
InChI Key: PKMKWLQRRFXCAG-UHFFFAOYSA-N
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Description

2-methyl-5-(2-naphthyl)-3-hexyne-2,5-diol is an organic compound that features a unique structure combining a naphthyl group with a hexyne diol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-5-(2-naphthyl)-3-hexyne-2,5-diol typically involves multi-step organic reactions. One common method includes the coupling of a naphthyl derivative with a hexyne diol precursor. The reaction conditions often require the use of catalysts such as palladium or copper to facilitate the coupling process. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of high-pressure reactors and advanced purification techniques, such as chromatography, ensures the high yield and purity of the final product. The scalability of the synthesis process is crucial for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

2-methyl-5-(2-naphthyl)-3-hexyne-2,5-diol can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the triple bond into a double or single bond, leading to various saturated derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Reagents such as thionyl chloride or phosphorus tribromide are used for hydroxyl group substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthyl ketones, while reduction can produce various alkanes or alkenes.

Scientific Research Applications

2-methyl-5-(2-naphthyl)-3-hexyne-2,5-diol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-methyl-5-(2-naphthyl)-3-hexyne-2,5-diol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include signal transduction cascades or metabolic processes, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    2-methyl-5-(2-naphthyl)-3-pentyne-2,5-diol: Similar structure but with a shorter alkyne chain.

    2-methyl-5-(2-naphthyl)-3-hexyne-2,4-diol: Differing in the position of the hydroxyl groups.

    2-methyl-5-(1-naphthyl)-3-hexyne-2,5-diol: Variation in the position of the naphthyl group.

Uniqueness

2-methyl-5-(2-naphthyl)-3-hexyne-2,5-diol is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to participate in a wide range of chemical reactions and makes it valuable for various applications in research and industry.

Properties

IUPAC Name

2-methyl-5-naphthalen-2-ylhex-3-yne-2,5-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O2/c1-16(2,18)10-11-17(3,19)15-9-8-13-6-4-5-7-14(13)12-15/h4-9,12,18-19H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKMKWLQRRFXCAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#CC(C)(C1=CC2=CC=CC=C2C=C1)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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